molecular formula C29H28F4N4O4 B608528 Letermovir CAS No. 917389-32-3

Letermovir

カタログ番号: B608528
CAS番号: 917389-32-3
分子量: 572.5 g/mol
InChIキー: FWYSMLBETOMXAG-QHCPKHFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Letermovir is a novel antiviral agent approved by the U.S. FDA in 2017 for cytomegalovirus (CMV) prophylaxis in adult CMV-seropositive recipients of allogeneic hematopoietic stem cell transplantation (allo-HSCT). It inhibits the CMV DNA terminase complex, a viral enzyme essential for DNA packaging and replication, thereby preventing viral maturation . This compound’s approval was based on a pivotal phase III trial (NCT02137772), which demonstrated a significant reduction in clinically significant CMV infection (CS-CMVi) from 60.6% in placebo to 37.5% in the this compound group by week 24 post-transplant . Its pharmacokinetics (PK) are nonlinear and time-dependent, with primary clearance via biliary excretion . This compound is administered orally or intravenously, typically at 480 mg daily (or 240 mg with cyclosporine) .

準備方法

The synthesis of Letermovir involves several steps, starting from commercially available materials. One of the key steps in its synthesis is the asymmetric aza-Michael reaction, which is catalyzed by a novel phase-transfer catalyst . This reaction is crucial for configuring the single stereocenter in this compound. The overall synthetic route includes the following steps:

Industrial production methods for this compound focus on optimizing yield and reducing impurities. A recent patent describes a method for preparing an amorphous form of this compound, which enhances production efficiency and reduces impurity levels .

化学反応の分析

Key Synthetic Reactions in Letermovir Production

1.1 Asymmetric Aza-Michael Cyclization
The enantioselective aza-Michael reaction forms the chiral quinazolinone core. Merck's optimized process uses phase-transfer catalysis (PTC) with a bis-quaternary ammonium salt derived from cinchonidine ( ).

This reaction eliminates late-stage resolution, reducing waste and cost by 93% ( ).

1.2 Heck Coupling Reaction
A palladium-catalyzed C-H activation forms the difluorophenyl moiety. High-throughput screening reduced Pd loading by 80%:

ParameterInitial ProtocolOptimized Protocol ( )
Pd Catalyst Loading5 mol%1 mol%
Reaction Time24 hrs8 hrs
Yield65%92%

Catalytic Systems and Reaction Conditions

2.1 Organocatalyst Design
Quinine-derived monoquaternary ammonium salts (e.g., Q1 ) achieved 58% ee in the aza-Michael step ( ). Recyclability studies showed >90% recovery after three cycles.

2.2 Solvent Optimization
Replaced dichloromethane and tetrahydrofuran with ethyl acetate/water biphasic systems, cutting solvent use by 90% ( , ).

Process Chemistry Innovations

3.1 High-Throughput Reaction Screening

  • Screened 6 asymmetric routes via sub-milligram-scale experiments ( ).

  • Tested >1,000 conditions for Heck coupling using automated platforms.

3.2 Racemization Control
Post-aza-Michael hydrolysis under mild basic conditions (NaOH/MeOH, pH 6–7) prevented epimerization, ensuring 99.5% chiral purity ( , ).

Stability and Decomposition Pathways

PropertyData ( , )
Thermal StabilityStable ≤100°C
pH Stability2.0–9.0 (aqueous)
Oxidative DegradationReacts with strong oxidizers (e.g., KMnO₄)

Decomposition products remain uncharacterized, with no hazardous byproducts identified under standard conditions ( ).

科学的研究の応用

Prophylaxis in Hematopoietic Stem Cell Transplant Recipients

Letermovir was approved in 2018 for the prophylaxis of CMV infections in HSCT recipients. A pivotal phase III trial demonstrated its efficacy in reducing clinically significant CMV infections. In this study, patients receiving this compound showed significantly lower rates of CMV events compared to those receiving placebo, with a dosage of 480 mg/day administered from day one post-transplant through day +100 .

Key Findings:

  • Reduced incidence of CMV disease: 10.4% in the this compound group versus 11.8% in the valganciclovir group .
  • Lower rates of leukopenia and neutropenia were observed with this compound (26% vs 64% for valganciclovir) indicating a better safety profile .
  • A post-hoc analysis indicated lower all-cause re-hospitalization rates among this compound recipients .

Application in Solid Organ Transplantation

Recent studies have also explored the use of this compound in SOT, particularly heart transplant recipients. In an observational study involving heart transplant patients, this compound was utilized both as primary and secondary prophylaxis against CMV. The results indicated no breakthrough infections while on prophylaxis, although some patients experienced infections after discontinuation .

Study Insights:

  • Among ten patients studied, three had breakthrough infections post-treatment cessation.
  • No significant side effects were reported, highlighting its tolerability .

Comparative Efficacy

This compound has been compared to traditional antiviral agents like valganciclovir. A randomized clinical trial showed that this compound was non-inferior to valganciclovir for preventing CMV disease in kidney transplant recipients, with fewer adverse effects related to myelosuppression .

Parameter This compound Valganciclovir
Incidence of CMV Disease10.4%11.8%
Rate of Leukopenia/Neutropenia26%64%
Discontinuation due to AEs4.1%13.5%

類似化合物との比較

Letermovir’s efficacy, safety, and pharmacokinetic profile distinguish it from other CMV prophylactic agents, including ganciclovir (GCV), valganciclovir (VGCV), acyclovir, and foscarnet (FOS).

Efficacy

  • CMV Reactivation and Disease Prevention :
    this compound reduces CS-CMVi incidence by 50–80% compared to placebo, with sustained effectiveness even after discontinuation. In phase III trials, this compound reduced CS-CMVi to 37.5% vs. 60.6% in placebo . Real-world studies corroborate this, showing CS-CMVi rates of 11–24% with this compound vs. 56–77% in controls . Comparatively, GCV/VGCV reduces CMV reactivation but carries higher toxicity risks (e.g., myelosuppression, nephrotoxicity) .

    • Late Reactivation : Post-discontinuation CMV reactivation occurs in 23% by day 200, similar to GCV/VGCV, but this compound’s prophylactic effect persists longer .
    • Refractory/Resistant CMV : this compound is effective in GCV-resistant cases, achieving viral clearance in 80% of refractory kidney/pancreas transplant patients .
  • Viral Load Reduction :
    this compound reduces CMV viral progeny more effectively than GCV (Figure 7A, ). In vitro, this compound decreased viral loads in supernatants by 90% vs. 70% with GCV .

Pharmacokinetics

  • Nonlinear Kinetics: this compound exhibits dose-dependent exposure, with minimal accumulation upon repeated dosing. Its clearance is similar in healthy subjects and HSCT recipients (1.3–1.5 L/hr) .
  • Biliary Excretion : Unlike GCV (renal excretion), this compound is primarily excreted unchanged in bile, reducing renal toxicity risks .

Special Populations

  • High-Risk HSCT Recipients: this compound reduces CS-CMVi in haploidentical and mismatched donor transplants by 81% (HR 0.19; 95% CI: 0.08–0.47) .
  • Off-label use in adolescents shows promise but lacks PK data for younger children .

Comparative Data Table

Parameter This compound Ganciclovir Valganciclovir Acyclovir
Target CMV terminase CMV DNA polymerase CMV DNA polymerase Viral DNA polymerase
CS-CMVi Reduction 37.5–24% 40–60% 50–65% 20–30%
Serious AEs 2% 8% (myelosuppression) 10% (GI toxicity) 5% (neurotoxicity)
Clearance Biliary Renal Renal Renal
Drug Interactions Tacrolimus Myelosuppressants Myelosuppressants Minimal

生物活性

Letermovir is a novel antiviral agent specifically designed for the prevention of cytomegalovirus (CMV) infection, particularly in immunocompromised patients such as those undergoing allogeneic hematopoietic cell transplantation (HCT). This article explores the biological activity of this compound, its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound belongs to a new class of antiviral agents known as non-nucleoside CMV inhibitors, specifically targeting the viral terminase complex. Unlike traditional anti-CMV therapies that inhibit viral DNA polymerase, this compound inhibits the terminase complex proteins pUL56 and pUL89, which are essential for processing and packaging viral DNA into new virions. This unique mechanism prevents the production of infectious viral particles by disrupting the cleavage of concatemeric DNA into functional monomers necessary for viral replication .

Pharmacological Profile

  • Potency : this compound has demonstrated significant potency against CMV, with in vitro studies showing up to 1000-fold greater efficacy compared to ganciclovir, a standard treatment for CMV infections .
  • Selectivity : The drug exhibits selective activity against CMV without affecting other herpesviruses, making it a targeted prophylactic option .

Phase III Trials

Several pivotal trials have assessed the efficacy of this compound in preventing CMV reactivation in high-risk populations:

  • Allogeneic HCT Recipients : In a double-blind, placebo-controlled trial involving CMV-seropositive adult HCT recipients, this compound significantly reduced the incidence of clinically significant CMV infection (CS-CMVi) at 24 weeks post-transplant (37.5% vs. 60.6% for placebo; p < 0.001) .
  • Kidney Transplant Recipients : A randomized trial compared this compound to valganciclovir in kidney transplant recipients at risk for CMV. The results indicated that this compound was non-inferior to valganciclovir in preventing CMV disease while exhibiting a better safety profile .

Safety Profile

This compound is generally well tolerated, with most adverse events being mild to moderate in severity. In a study involving Japanese kidney transplant recipients, only one case of transient CMV DNAemia was reported during the prophylaxis period without any severe adverse events leading to discontinuation of therapy .

Case Study: Efficacy in Pediatric Populations

A recent phase III trial is underway to evaluate the efficacy of this compound in children and adolescents undergoing HCT. Preliminary data suggest that this compound may reduce the risk of CMV infection in this vulnerable population similarly to adults .

Comparative Analysis Table

Study PopulationTreatment GroupCS-CMVi Rate (%)Control Group Rate (%)p-Value
Allogeneic HCT RecipientsThis compound37.560.6<0.001
Kidney Transplant RecipientsThis compoundNot specifiedValganciclovirNon-inferior

Future Directions

Research continues to explore the broader applications of this compound beyond HCT and kidney transplant settings. Ongoing studies aim to assess its efficacy in various demographics and its potential role in combination therapies against other viral infections.

Q & A

Basic Research Questions

Q. What is the mechanism of action of letermovir against CMV, and how does it differ from other antiviral agents?

this compound inhibits the CMV terminase complex, a viral enzyme essential for DNA cleavage and packaging during replication. Unlike DNA polymerase inhibitors (e.g., valganciclovir), which target viral DNA synthesis, this compound disrupts late-stage viral maturation. This novel mechanism minimizes cross-resistance with other CMV therapies .

Q. What is the clinical efficacy of this compound in preventing CMV infection post-allogeneic hematopoietic stem cell transplantation (allo-HSCT)?

In phase III trials, this compound reduced the incidence of clinically significant CMV infection (CS-CMVi) to 17.5% vs. 41.8% in placebo groups by week 24 post-transplant. The primary endpoint (CS-CMVi or preemptive therapy initiation) occurred in 37.5% of this compound recipients vs. 60.6% in placebo, with a mortality rate of 20.9% vs. 25.5% at week 48 .

Q. How is this compound dosed in clinical trials, and what factors influence pharmacokinetics?

The standard dose is 480 mg/day orally or intravenously, reduced to 240 mg/day with cyclosporine co-administration due to drug-drug interactions. Population pharmacokinetic models show consistent exposure in HSCT recipients, with bioavailability (~35%) and absorption rate being the primary variables distinguishing HSCT patients from healthy participants .

Advanced Research Questions

Q. How do researchers address heterogeneity in real-world studies evaluating this compound’s effectiveness?

Meta-analyses of real-world data (e.g., D+100/D+200 outcomes) use subgroup analyses to account for variability in study design, patient demographics, and CMV monitoring methods. For example, non-US studies contributed significantly to heterogeneity (I² = 77% vs. 27% for US studies), necessitating stratification by region and publication type (conference abstracts vs. full texts) .

Q. What methodologies are employed to characterize this compound resistance in clinical and in vitro settings?

Resistance profiling involves UL56 gene sequencing (codons 230–370) and marker transfer experiments to confirm mutations (e.g., V236M). In phase II trials, suboptimal dosing (60 mg/day) led to V236M emergence, while 240 mg/day suppressed resistance. Phenotypic assays confirm reduced this compound susceptibility (e.g., EC50 shifts >10-fold) .

Q. How do extended prophylaxis durations (e.g., 200 days) impact CMV outcomes and safety?

Post-hoc analyses of trials (NCT03930615) showed that extending this compound prophylaxis to 200 days reduced CS-CMVi from 23% (D+100) to 12% (D+200) without increasing adverse drug reactions (ADRs). Safety profiles remained consistent, with neutropenia rates lower than valganciclovir (26% vs. 64%) .

Q. What statistical approaches mitigate bias in post-marketing surveillance (PMS) studies?

PMS studies (e.g., Japan’s 821-patient analysis) exclude duplicates, off-label use, and missing AE data to avoid overestimation. Effectiveness analyses further exclude non-approved doses, with competing risk models adjusting for mortality and dropout rates .

Q. How does this compound compare to valganciclovir in high-risk kidney transplant recipients (KTRs)?

In a phase III trial, this compound was non-inferior to valganciclovir for CMV prevention in CMV D+/R− KTRs, with 10.4% vs. 11.8% developing CMV disease by week 52. This compound had fewer treatment discontinuations (4.1% vs. 13.5%) and hematologic toxicities .

Q. What in vitro evidence supports synergy between this compound and other antivirals?

Studies suggest additive/synergistic effects with DNA polymerase inhibitors (ganciclovir, foscarnet) and UL97 kinase inhibitors (maribavir). Combination therapies may reduce resistance risk, though clinical validation is pending .

Q. How is cost-effectiveness modeled for this compound prophylaxis in allo-HSCT patients?

Cost-effectiveness analyses use quality-adjusted life years (QALYs) and willingness-to-pay (WTP) thresholds (e.g., $100,000/QALY). This compound’s reduction in CMV-related hospitalizations (28% vs. placebo) and mortality contributes to favorable incremental cost-effectiveness ratios .

Tables for Key Outcomes

Outcome This compound Placebo/Valganciclovir Source
CS-CMVi incidence (Week 24)17.5%41.8%
All-cause mortality (Week 48)20.9%25.5%
Neutropenia (Week 28)26%64%
CMV resistance emergence0% (Phase III)12.1% (Valganciclovir)

Notes

  • Methodological Rigor : Advanced questions emphasize study design (e.g., subgroup stratification, resistance assays) and statistical adjustments (competing risks, meta-regression).
  • Clinical Relevance : Basic questions establish foundational efficacy/safety, while advanced queries address translational challenges (resistance, cost-effectiveness).

特性

IUPAC Name

2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F4N4O4/c1-40-20-6-3-5-19(16-20)35-11-13-36(14-12-35)28-34-27-21(7-4-8-22(27)30)23(17-26(38)39)37(28)24-15-18(29(31,32)33)9-10-25(24)41-2/h3-10,15-16,23H,11-14,17H2,1-2H3,(H,38,39)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYSMLBETOMXAG-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238683
Record name Letermovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917389-32-3
Record name Letermovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917389-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Letermovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917389323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Letermovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Letermovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LETERMOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H09Y5WO1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl {8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)-phenyl]-3,4-dihydroquinazolin-4-yl}acetate (64 g) is dissolved in 1,4-dioxane (450 ml) and 1N sodium hydroxide solution (325 ml) and stirred at room temperature for 2 h, then some of the solvent is distilled off at 30° C. in vacuo (400 ml). Subsequently, toluene (300 ml) is added and the phases are separated. The aqueous phase is washed with toluene (twice 150 ml), then the combined organic phases are extracted again with 1N sodium hydroxide solution (50 ml). The pH of the combined aqueous phases is adjusted to 7.5 with 2N hydrochloric acid (ca. 150 ml), then MIBK (150 ml) is added. The phases are separated, the aqueous phases are extracted again with MIBK (150 ml), then the combined MIBK phases are dried over sodium sulphate and concentrated at 45° C. A total of 64 g of (±)-{8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazolin-4-yl}acetic acid are obtained in quantitative yield as an amorphous solid.

Synthesis routes and methods II

Procedure details

(R)-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethyl-phenyl)-3,4-dihydroquinazolin-4-yl}acetic acid (50 g) is dissolved in acetonitrile (500 ml) and treated with sodium methoxide (30% strength in methanol, 32.4 ml) and then stirred under reflux for 60 h. After cooling to room temperature, the mixture is concentrated to one half in vacuo, then it is adjusted to pH 7.5 using hydrochloric acid (20% strength, ca. 20 ml), MIBK (200 ml) is added and it is readjusted to pH 7 using hydrochloric acid (20% strength). The phases are separated, and the organic phase is dried over sodium sulphate and concentrated in a rotary evaporator to give a hard foam. The residue is dissolved in ethanol (150 ml) and concentrated, then again dissolved in ethanol (150 ml) and concentrated. A total of 54.2 g of (±)-{8 fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazolin-4-yl}acetic acid are thus obtained in quantitative yield as an amorphous solid.
Name
(R)-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethyl-phenyl)-3,4-dihydroquinazolin-4-yl}acetic acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
32.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

At room temperature, 179.6 mg (4.49 mmol) of sodium hydroxide are added to 878 mg (1.5 mmol) of methyl {8-fluoro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydro-4-quinazolinyl}acetate (Example 31A) in 40 ml of dioxane, and the mixture is stirred at 50° C. for 2 hours. The pH is then adjusted to 4–5. The product is filtered off, washed with water and dried under reduced pressure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。